Cas no 1101023-98-6 (2-Bromo-1-(oxolan-3-yl)ethan-1-one)

2-Bromo-1-(oxolan-3-yl)ethan-1-one is a versatile brominated ketone derivative featuring a tetrahydrofuran (oxolane) ring, making it a valuable intermediate in organic synthesis. Its reactive α-bromo carbonyl group facilitates nucleophilic substitutions, enabling the construction of complex molecular frameworks. The oxolane ring enhances solubility in common organic solvents, improving reactivity in various transformations. This compound is particularly useful in pharmaceutical and agrochemical research for the synthesis of heterocyclic compounds and functionalized derivatives. Its stability under controlled conditions ensures reliable handling and storage. The structural features of 2-Bromo-1-(oxolan-3-yl)ethan-1-one make it a practical choice for applications requiring selective bromination or further functionalization.
2-Bromo-1-(oxolan-3-yl)ethan-1-one structure
1101023-98-6 structure
Product name:2-Bromo-1-(oxolan-3-yl)ethan-1-one
CAS No:1101023-98-6
MF:C6H9BrO2
Molecular Weight:193.038461446762
CID:2112689
PubChem ID:75356445

2-Bromo-1-(oxolan-3-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 2-bromo-1-(tetrahydro-3-furanyl)Ethanone
    • 2-bromo-1-(oxolan-3-yl)ethan-1-one
    • 2-Bromo-1-(tetrahydrofuran-3-yl)ethanone
    • NE20811
    • Ethanone, 2-bromo-1-(tetrahydro-3-furanyl)-
    • 2-Bromo-1-(oxolan-3-yl)ethan-1-one
    • インチ: 1S/C6H9BrO2/c7-3-6(8)5-1-2-9-4-5/h5H,1-4H2
    • InChIKey: AFYWQQAFNRKSGS-UHFFFAOYSA-N
    • SMILES: BrCC(C1COCC1)=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 9
  • 回転可能化学結合数: 2
  • 複雑さ: 114
  • トポロジー分子極性表面積: 26.3

2-Bromo-1-(oxolan-3-yl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-136661-5.0g
2-bromo-1-(oxolan-3-yl)ethan-1-one
1101023-98-6 95%
5.0g
$2981.0 2023-02-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ0269-5G
2-bromo-1-(oxolan-3-yl)ethan-1-one
1101023-98-6 95%
5g
¥ 13,384.00 2023-04-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ0269-250 MG
2-bromo-1-(oxolan-3-yl)ethan-1-one
1101023-98-6 95%
250MG
¥ 1,788.00 2022-10-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ0269-5 G
2-bromo-1-(oxolan-3-yl)ethan-1-one
1101023-98-6 95%
5g
¥ 13,384.00 2022-10-13
TRC
B998660-10mg
2-Bromo-1-(oxolan-3-yl)ethan-1-one
1101023-98-6
10mg
$ 95.00 2022-06-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ0269-100 MG
2-bromo-1-(oxolan-3-yl)ethan-1-one
1101023-98-6 95%
100MG
¥ 1,115.00 2022-10-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ0269-500 MG
2-bromo-1-(oxolan-3-yl)ethan-1-one
1101023-98-6 95%
500MG
¥ 2,976.00 2022-10-13
Chemenu
CM387990-5g
2-bromo-1-(oxolan-3-yl)ethan-1-one
1101023-98-6 95%+
5g
$1974 2023-11-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ0269-250 MG
2-bromo-1-(oxolan-3-yl)ethan-1-one
1101023-98-6 95%
250MG
¥ 2,673.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ0269-500MG
2-bromo-1-(oxolan-3-yl)ethan-1-one
1101023-98-6 95%
500MG
¥ 2,976.00 2023-04-07

2-Bromo-1-(oxolan-3-yl)ethan-1-one 関連文献

2-Bromo-1-(oxolan-3-yl)ethan-1-oneに関する追加情報

Comprehensive Overview of 2-Bromo-1-(oxolan-3-yl)ethan-1-one (CAS No. 1101023-98-6): Properties, Applications, and Industry Insights

2-Bromo-1-(oxolan-3-yl)ethan-1-one (CAS No. 1101023-98-6) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This brominated ketone derivative contains a tetrahydrofuran (oxolane) ring, making it a valuable intermediate in synthetic chemistry. The compound's molecular formula C6H9BrO2 and molecular weight of 193.04 g/mol position it as a versatile building block for heterocyclic synthesis.

Recent literature highlights the growing demand for oxolane-containing compounds in drug discovery, particularly for developing central nervous system (CNS) therapeutics. The 2-bromoacetyl group in this molecule serves as an excellent electrophile for nucleophilic substitution reactions, enabling efficient C-C bond formation strategies. Researchers are particularly interested in its potential for creating bioactive furan derivatives, which show promise in addressing current challenges in antimicrobial resistance and cancer therapeutics.

From a synthetic chemistry perspective, 2-Bromo-1-(oxolan-3-yl)ethan-1-one offers several advantages. Its oxolane ring provides both stability and polarity, while the α-bromo ketone moiety allows for diverse functionalization. These characteristics make it valuable for constructing chiral intermediates, a hot topic in asymmetric synthesis research. The compound's compatibility with various cross-coupling reactions and organometallic transformations aligns with the pharmaceutical industry's push toward more efficient green chemistry approaches.

Analytical characterization of CAS 1101023-98-6 typically involves advanced techniques such as NMR spectroscopy (showing distinctive signals at δ 4.5-4.7 ppm for oxolane protons) and mass spectrometry. The compound's physicochemical properties, including its solubility profile (soluble in common organic solvents like dichloromethane and THF) and melting point range (typically 45-50°C), make it practical for laboratory applications. These properties are frequently searched by chemists optimizing reaction conditions for scale-up processes.

The commercial availability of 2-Bromo-1-(oxolan-3-yl)ethan-1-one has increased significantly to meet demand from contract research organizations and academic laboratories. Current market trends show growing interest in this compound for developing small molecule inhibitors and proteolysis targeting chimeras (PROTACs), reflecting broader industry shifts toward targeted therapies. Proper storage recommendations (typically 2-8°C under inert atmosphere) and handling protocols are essential considerations for users, as with all reactive synthetic intermediates.

Ongoing research explores novel applications of 1101023-98-6 in material science, particularly for designing functional polymers with tailored properties. The compound's ability to participate in click chemistry reactions makes it attractive for creating smart materials—a trending topic in nanotechnology circles. As synthetic methodologies advance, we anticipate expanded use of this building block in high-throughput screening libraries and combinatorial chemistry approaches.

Quality control standards for 2-Bromo-1-(oxolan-3-yl)ethan-1-one typically require ≥95% purity by HPLC analysis, with strict limits on residual solvents. These specifications are crucial for researchers investigating structure-activity relationships in medicinal chemistry programs. The compound's stability data (generally stable at room temperature for extended periods when properly stored) supports its utility in multistep synthesis workflows, addressing common concerns about intermediate degradation during complex reaction sequences.

From an environmental perspective, proper waste management protocols for brominated compounds like this one are essential. The scientific community continues to develop improved degradation methods for such materials, aligning with global green chemistry initiatives. These considerations are increasingly important to researchers seeking sustainable synthetic routes, as evidenced by growing searches for eco-friendly bromination methods and atom economy in organic synthesis.

Future directions for CAS 1101023-98-6 research may include exploration of its bioconjugation potential and applications in prodrug design. The compound's structural features suggest possible utility in developing targeted drug delivery systems, particularly for CNS disorders—a major focus area in current pharmaceutical R&D. As synthetic chemistry continues evolving, this versatile building block will likely find new applications in addressing contemporary challenges in precision medicine and personalized therapeutics.

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